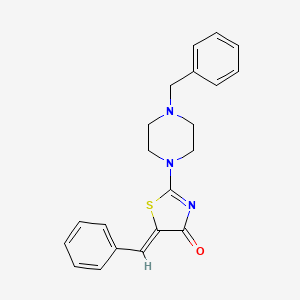![molecular formula C17H15ClN2O4S B15030473 3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)
3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an acetamido group, and a methoxybenzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Acetamide: This step involves the reaction of 4-chlorophenylacetic acid with an appropriate amine to form the corresponding acetamide.
Thioylation: The acetamide is then reacted with a thioylating agent, such as thionyl chloride, to introduce the thioyl group.
Coupling with Methoxybenzoic Acid: The thioylated acetamide is then coupled with 4-methoxybenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-CHLOROPHENYLACETIC ACID: Shares the chlorophenyl group but lacks the acetamido and methoxybenzoic acid moieties.
4-METHOXYBENZOIC ACID: Contains the methoxybenzoic acid moiety but lacks the chlorophenyl and acetamido groups.
Uniqueness
The uniqueness of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H15ClN2O4S |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C17H15ClN2O4S/c1-24-14-7-4-11(16(22)23)9-13(14)19-17(25)20-15(21)8-10-2-5-12(18)6-3-10/h2-7,9H,8H2,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
LOIPZMAPYHJAFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B15030393.png)

![3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15030410.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030412.png)
![N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B15030419.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15030421.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B15030445.png)
![11-(4-ethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15030454.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030460.png)
![2-{[(1E)-(3,4-dihydroxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione](/img/structure/B15030465.png)
![N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B15030480.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B15030487.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)
